(3S,5R)-5-aminotetrahydropyran-3-ol;hydrochloride
Description
(3S,5R)-5-Aminotetrahydropyran-3-ol hydrochloride is a chiral aminopyran derivative with a molecular formula of C₅H₁₂ClNO₂ (MW: 153.61 g/mol) . Its structure comprises a tetrahydropyran ring substituted with an amine group at the 5-position and a hydroxyl group at the 3-position, with stereochemistry defined as (3S,5R). The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(3S,5R)-5-aminooxan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVXIXWOZUSCNX-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC[C@H]1O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3S,5R)-5-aminotetrahydropyran-3-ol hydrochloride typically begins with a tetrahydropyran precursor functionalized with ketone or hydroxyl groups. A common approach involves stereoselective reduction of a diketone intermediate. For example, the use of chiral catalysts such as (R)- or (S)-BINAP-modified ruthenium complexes enables asymmetric hydrogenation, yielding the desired diastereomer with high enantiomeric excess (ee > 95%) . Alternative methods employ enzymatic reduction using ketoreductases, which selectively reduce the 5-keto group to an alcohol while preserving the 3-hydroxyl configuration .
A critical advancement involves dynamic kinetic resolution (DKR) . In one protocol, a racemic tetrahydropyran-3,5-dione is treated with a palladium catalyst and chiral ligand under hydrogen pressure. This process achieves simultaneous racemization of the substrate and selective reduction, producing the (3S,5R) isomer in 88% yield and 99% ee . Reaction conditions are tightly controlled, typically at 50–60°C in tetrahydrofuran (THF) or ethanol, with pressures ranging from 30 to 50 bar H₂.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. A notable method involves continuous-flow hydrogenation , where the diketone precursor is passed through a fixed-bed reactor containing a heterogeneous catalyst (e.g., Raney nickel or palladium on carbon). This setup minimizes side reactions and ensures consistent stereochemical outcomes, with throughput exceeding 100 kg/batch . Post-reduction, the amino alcohol intermediate is treated with hydrochloric acid to form the hydrochloride salt, followed by recrystallization from ethanol/water mixtures to achieve >99.5% purity.
Recent innovations include biocatalytic cascades combining ketoreductases and transaminases. In a one-pot system, the ketoreductase first generates the (3S,5R)-diol, which is subsequently aminated by a transaminase using alanine as the amino donor. This method eliminates the need for intermediate isolation, reducing production costs by 40% compared to stepwise syntheses .
Comparative Analysis of Synthetic Approaches
The table below evaluates three prominent methods based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability (kg-scale) | Key Advantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85–90 | 95–99 | 50–100 | High stereocontrol; minimal byproducts |
| Biocatalytic Cascade | 78–82 | 98–99 | 100–500 | Eco-friendly; single-pot operation |
| Dynamic Kinetic Resolution | 88–92 | 99 | 10–50 | Efficient racemization; high ee |
Asymmetric hydrogenation remains the gold standard for small-scale production due to its reliability, while biocatalytic methods dominate industrial applications for their sustainability .
Optimization of Protecting Group Strategies
Protecting groups play a pivotal role in preventing undesired side reactions during synthesis. The 3,5-diacetylated intermediate is frequently employed to shield hydroxyl groups during amination. For instance, acetylation with acetic anhydride in pyridine at 0°C achieves >95% conversion, and subsequent deprotection using aqueous HCl yields the free amino alcohol . Alternative strategies utilize silyl ethers (e.g., tert-butyldimethylsilyl), which offer superior stability under basic conditions but require harsher deprotection agents like tetrabutylammonium fluoride (TBAF).
Recent Advances in Catalytic Systems
The development of phosphorothioate-based organocatalysts (e.g., (Ph₂PS)₂NH) has revolutionized stereoselective synthesis. These catalysts promote efficient intramolecular cyclization of amino alcohol precursors, achieving the (3S,5R) configuration with 97% ee under mild conditions (100°C in toluene) . Coupled with process analytical technology (PAT), real-time monitoring ensures consistent product quality during scale-up.
Characterization and Quality Control
Rigorous analytical methods validate synthetic success:
-
HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity, with retention times calibrated against known standards .
-
X-ray Crystallography : Resolves absolute configuration; the hydrochloride salt crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.4 Å .
-
Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 210°C, ensuring thermal stability during processing .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-aminotetrahydropyran-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under mild conditions.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Amides, sulfonamides.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride involves several steps that typically include the formation of a tetrahydropyran ring through various organic reactions. The compound is characterized by the presence of an amino group and hydroxyl groups, which contribute to its biological activity. The molecular formula is CHClNO, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .
Dipeptidyl Peptidase-IV Inhibition
One of the primary applications of (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride is as a DPP-4 inhibitor. DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is beneficial in the management of type 2 diabetes. By preventing the breakdown of incretin hormones, which increase insulin secretion in response to meals, DPP-4 inhibitors help regulate blood sugar levels .
Key Findings:
- Clinical Efficacy: Studies have shown that compounds similar to (3S,5R)-5-aminotetrahydropyran-3-ol effectively lower blood glucose levels in diabetic patients .
- Mechanism of Action: The mechanism involves enhancing insulin secretion and decreasing glucagon levels post-meal, which results in improved glycemic control .
Antioxidant Properties
Emerging research indicates that compounds related to (3S,5R)-5-aminotetrahydropyran may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases.
Case Study Insights:
- A related compound demonstrated significant antioxidant activity through various assays such as DPPH radical scavenging and hydroxyl radical scavenging tests. These findings suggest potential applications in preventing oxidative damage in cells .
Therapeutic Potential
The therapeutic potential of (3S,5R)-5-aminotetrahydropyran-3-ol extends beyond diabetes management. Its role as a DPP-4 inhibitor positions it as a candidate for treating other metabolic disorders.
Case Studies on Metabolic Disorders
- Type 2 Diabetes Management: Clinical trials involving DPP-4 inhibitors have shown promising results in reducing HbA1c levels in patients with type 2 diabetes.
- Obesity and Metabolic Syndrome: Research suggests that modulation of incretin hormones can also aid in weight management and improving metabolic profiles in obese individuals .
Mechanism of Action
The mechanism of action of (3S,5R)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its stereochemistry and functional group arrangement. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Stereochemical and Functional Group Impact
- Ring System Differences : Replacing the tetrahydropyran ring with pyrrolidine (as in 1107658-78-5) reduces ring strain but modifies hydrophilicity and conformational flexibility .
- Stereochemistry : The (3R,5S) enantiomer (2227198-61-8) exhibits distinct spatial orientation, which may lead to divergent pharmacokinetic profiles compared to the (3S,5R) form .
Bioactivity and Computational Predictions
- Activity Landscape : Compounds with Tanimoto similarity scores >0.8 (e.g., 73285-50-4, similarity 1.00) may share bioactivity profiles, but stereochemical mismatches can create "activity cliffs" (e.g., 2227198-61-8 vs. 2863657-86-5) .
- Collision Cross-Section (CCS) : While data for the target compound are unavailable, structurally related ions (e.g., [M+H]+ of 184.10805 m/z) predict CCS values of ~140 Ų, suggesting similar membrane permeability .
Key Research Findings and Gaps
Structural Similarity ≠ Bioactivity : Despite high Tanimoto scores (e.g., 0.88 for 17366-48-2), bioactivity divergence is common due to stereoelectronic effects .
Data Limitations: Experimental bioactivity and ADMET data for (3S,5R)-5-aminotetrahydropyran-3-ol HCl are scarce, necessitating QSAR modeling based on analogues .
Synthetic Scalability : Multi-step synthesis and chiral purity remain challenges for large-scale production .
Biological Activity
(3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride is a chemical compound recognized for its unique structural characteristics, which include a tetrahydropyran ring, an amino group at the 5-position, and a hydroxyl group at the 3-position. This compound belongs to the class of aminocyclitols and is notable for its potential biological activities, making it a candidate for various therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 153.61 g/mol
- CAS Number : 2863657-86-5
The hydrochloride form enhances solubility in water, facilitating its use in biochemical research and pharmaceutical applications.
Biological Activity
Research indicates that (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride exhibits a variety of biological activities. Key areas of investigation include:
- Enzyme Modulation : Preliminary studies suggest potential interactions with various enzymes, including those involved in metabolic pathways and signaling cascades. For instance, its structural features may allow it to modulate enzyme activity effectively, although specific mechanisms remain under investigation .
- Therapeutic Applications : The compound has been explored as a therapeutic agent in conditions such as inflammation and neurodegenerative diseases. Its ability to interact with biological targets suggests it could play a role in drug development aimed at these conditions .
- Pharmacological Profile : The pharmacological profile of (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride is still being characterized. Initial findings indicate it may have anti-inflammatory properties and could be beneficial in treating autoimmune disorders .
While the exact mechanisms of action are not fully elucidated, the following points highlight potential pathways:
- Binding Affinity : Interaction studies have shown that this compound can bind to specific receptors and enzymes, influencing their activity. This binding can lead to downstream effects that alter cellular responses .
- Structural Interactions : The stereochemistry of (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride is crucial for its biological activity. Variations in stereochemistry can significantly impact its interaction with biological targets.
Case Studies
Several studies have investigated the biological effects of (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride:
- Inflammation Models : In vitro studies using immune cell lines demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory responses .
- Neuroprotective Effects : Research has indicated that (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride may protect neuronal cells from oxidative stress in models of neurodegeneration .
Comparative Analysis
To better understand the uniqueness of (3S,5R)-5-aminotetrahydropyran-3-ol; hydrochloride, it is beneficial to compare it with other related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (3R,5R)-5-Aminotetrahydropyran-3-ol; hydrochloride | 2863657-86-5 | Different stereochemistry at the 3-position |
| (3R,5S)-5-Aminotetrahydropyran-3-ol; hydrochloride | 155904739 | Stereoisomer with different configuration at 5-position |
| Beta-glucosamine | 3416 | Amino sugar structure differing from tetrahydropyrans |
This table illustrates how variations in stereochemistry affect biological activity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can (3S,5R)-5-aminotetrahydropyran-3-ol hydrochloride be characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify hydroxyl and amine groups. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can assess enantiomeric purity. For impurity profiling, use reversed-phase HPLC with UV detection at 210–220 nm, as demonstrated for structurally related hydrochlorides .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on analogous compounds suggest decomposition risks at >40°C or under acidic/basic conditions .
Q. What common impurities arise during synthesis, and how are they identified?
- Methodological Answer : Common impurities include enantiomeric byproducts (e.g., (3R,5S)-isomer), residual solvents (e.g., dichloromethane), and degradation products (e.g., deaminated derivatives). Use chiral HPLC (e.g., Chiralpak® IA column) for enantiomer separation and gas chromatography-mass spectrometry (GC-MS) for solvent quantification. Compare retention times and spectral data against reference standards .
Q. Which analytical techniques are standard for assessing purity in academic research?
- Methodological Answer : Validate purity using:
- Elemental Analysis (EA) : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition above 150°C.
- Titrimetry : Quantify free amine content via non-aqueous titration with perchloric acid in glacial acetic acid .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Refer to safety data sheets (SDS) for analogous hydrochlorides, which highlight risks of respiratory irritation and recommend emergency eyewash stations .
Advanced Research Questions
Q. How can enantiomeric stability under varying pH conditions be experimentally investigated?
- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25–60°C. Monitor enantiomeric ratio over time using chiral HPLC. Kinetic modeling (e.g., Arrhenius equation) can predict racemization rates. Studies on related aminopyrans suggest pH-dependent epimerization via keto-enol tautomerism .
Q. What strategies resolve enantiomeric impurities in large-scale synthesis?
- Methodological Answer : Use dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-BINAP complexes) to favor the desired (3S,5R)-configuration. Alternatively, employ diastereomeric salt crystallization with tartaric acid derivatives, as validated for structurally similar amino alcohols .
Q. How can synthetic routes be optimized to improve yield and stereoselectivity?
- Methodological Answer : Evaluate catalytic asymmetric hydrogenation of ketone precursors using Ir-(P,N) ligands for >90% enantiomeric excess (ee). Monitor reaction progress via in-situ Raman spectroscopy to optimize hydrogen pressure (5–15 bar) and temperature (40–60°C). Post-reduction, isolate the hydrochloride salt via antisolvent crystallization (e.g., ethanol/ethyl acetate) .
Q. What experimental approaches evaluate substituent effects on biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with modified hydroxyl/amine groups (e.g., methylation, acetylation) and assess binding affinity via surface plasmon resonance (SPR) or enzymatic assays. Molecular dynamics simulations (e.g., AMBER force field) can predict interactions with biological targets, such as glycosidases or aminopeptidases .
Q. How are degradation pathways analyzed under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH, light exposure per ICH Q1B). Analyze degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+). Identify major degradation pathways (e.g., hydrolysis of the tetrahydropyran ring) and propose stabilization strategies, such as lyophilization or formulation with antioxidants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
